An In-depth Technical Guide to the Val-Ile Dipeptide: Structure, Properties, and Experimental Analysis
An In-depth Technical Guide to the Val-Ile Dipeptide: Structure, Properties, and Experimental Analysis
Introduction
The Val-Ile dipeptide, composed of the amino acids valine and isoleucine, is a fundamental biomolecule resulting from protein catabolism or digestion.[1] As with many dipeptides, Val-Ile is more than a simple metabolic intermediate; such molecules can exhibit distinct physiological and cell-signaling properties.[1][2] This technical guide provides a comprehensive overview of the Val-Ile dipeptide, detailing its chemical structure, physicochemical properties, and the experimental protocols for its synthesis and characterization. This document is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this dipeptide's core attributes.
Chemical Structure and Identification
Val-Ile, or Valyl-Isoleucine, is a dipeptide where the N-terminus is valine and the C-terminus is isoleucine. The two amino acid residues are linked by a peptide bond formed between the carboxyl group of valine and the amino group of isoleucine.
Table 1: Chemical Identifiers for Val-Ile (L-Valyl-L-Isoleucine)
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | (2S,3S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylpentanoic acid | [3] |
| Molecular Formula | C₁₁H₂₂N₂O₃ | [3][4] |
| Canonical SMILES | CC(C)--INVALID-LINK--N--INVALID-LINK--CC)C(=O)O)N | [3] |
| InChIKey | BCXBIONYYJCSDF-CIUDSAMLSA-N | [4] |
| CAS Number | 41017-96-3 |[4] |
Physicochemical Properties
The physicochemical properties of Val-Ile are determined by its constituent amino acids, both of which possess non-polar, aliphatic side chains. These properties are crucial for understanding its solubility, stability, and interactions in biological and experimental systems.
Table 2: Computed Physicochemical Properties of Val-Ile
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 230.30 g/mol | [4] |
| Exact Mass | 230.16304257 Da | [4] |
| XLogP3-AA | -2.2 | [4] |
| Topological Polar Surface Area | 92.4 Ų | [4] |
| Hydrogen Bond Donor Count | 3 | [4] |
| Hydrogen Bond Acceptor Count | 4 | [4] |
| Rotatable Bond Count | 6 | [4] |
| Heavy Atom Count | 16 |[4] |
Acidity (pKa) and Isoelectric Point (pI)
The pKa values for the terminal α-carboxyl and α-amino groups of the dipeptide have not been empirically published but can be estimated from the values of its constituent amino acids. The isoelectric point (pI) is the pH at which the molecule carries no net electrical charge.
Table 3: pKa Values of Constituent Amino Acids (at 25 °C)
| Amino Acid | pKa₁ (α-carboxyl) | pKa₂ (α-amino) | pI | Reference |
|---|---|---|---|---|
| Valine | 2.32 | 9.62 | 5.96 | [5] |
| Isoleucine | 2.36 | 9.60 | 6.02 |[5] |
For the Val-Ile dipeptide, the N-terminal α-amino group (from Valine) and the C-terminal α-carboxyl group (from Isoleucine) are the primary ionizable groups. Their pKa values are expected to be in the ranges of ~8.0-9.7 for the amino group and ~2.3-3.5 for the carboxyl group.
Solubility
Val-Ile is expected to be soluble in water due to the presence of the polar amino and carboxyl termini, which can form hydrogen bonds with water molecules.[6] The individual amino acid L-Valine has a documented water solubility of 85 g/L.[7][8] While quantitative data for the dipeptide is scarce, its zwitterionic nature at neutral pH enhances its aqueous solubility. It is expected to be partially soluble in polar organic solvents and poorly soluble in non-polar organic solvents.[8]
Synthesis and Purification
The synthesis of Val-Ile is typically achieved using standard peptide synthesis methodologies, most commonly Solid-Phase Peptide Synthesis (SPPS).[9][10] This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble polymer resin.[10]
Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the synthesis of Val-Ile using Fmoc (9-fluorenylmethyloxycarbonyl) protecting group chemistry, starting with an isoleucine-loaded resin.
-
Resin Preparation : Start with a pre-loaded Fmoc-Ile-Wang resin or equivalent. Swell the resin in a suitable solvent like N,N-Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection : To remove the Fmoc group from the isoleucine residue, treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF to remove residual piperidine.
-
Amino Acid Coupling :
-
Activate the next amino acid, Fmoc-Val-OH, by dissolving it in DMF with a coupling reagent like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and a base such as DIPEA (N,N-Diisopropylethylamine).
-
Add the activated Fmoc-Val-OH solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Washing : After the coupling is complete, wash the resin extensively with DMF to remove excess reagents and byproducts. A Kaiser test can be performed to confirm the completion of the coupling reaction.
-
Final Deprotection : Once the dipeptide is assembled, remove the final N-terminal Fmoc group from the valine residue using 20% piperidine in DMF as described in step 2.
-
Cleavage and Deprotection : Cleave the completed dipeptide from the resin and remove the side-chain protecting groups (if any) simultaneously. This is typically done using a cleavage cocktail, such as a mixture of Trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v), for 2-3 hours.
-
Product Precipitation and Purification :
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Purify the crude Val-Ile dipeptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.
-
Spectroscopic Characterization
The structural integrity and purity of synthesized Val-Ile must be confirmed through analytical techniques, primarily mass spectrometry and NMR spectroscopy.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the dipeptide. The expected mass for the protonated molecule [M+H]⁺ is approximately 231.17 Da.
Tandem Mass Spectrometry (MS/MS) is employed for sequence verification.[11] The peptide is fragmented, typically via collision-induced dissociation (CID), at the peptide bond.[12] This fragmentation generates a series of characteristic 'b' ions (containing the N-terminus) and 'y' ions (containing the C-terminus).[11]
Table 4: Expected Primary MS/MS Fragmentation Ions for Val-Ile
| Ion Type | Sequence | Calculated Monoisotopic Mass (m/z) |
|---|---|---|
| b₁ | Val | 100.076 |
| y₁ | Ile | 132.102 |
| Precursor [M+H]⁺ | Val-Ile | 231.170 |
Note: Masses are for the singly charged fragment ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule.
-
¹H NMR : The proton NMR spectrum of Val-Ile in a solvent like D₂O would show characteristic signals for the α-protons of both residues (typically 3.5-4.5 ppm), distinct signals for the branched aliphatic side chains of valine (two doublets for the γ-methyls around 0.9-1.0 ppm) and isoleucine (a triplet for the δ-methyl and a doublet for the γ-methyl), and signals for the β and γ protons.
-
¹³C NMR : The carbon NMR spectrum would show distinct signals for the two carbonyl carbons (around 170-180 ppm), the two α-carbons (around 55-65 ppm), and the carbons of the aliphatic side chains.[13]
Biological Context and Potential Applications
Val-Ile is a natural product of protein digestion in biological systems.[1] Large proteins are broken down by proteases into smaller polypeptides and subsequently into di- and tripeptides, which can be absorbed by intestinal cells.
While specific signaling pathways for Val-Ile are not extensively documented, dipeptides in general are an area of active research for their potential biological activities.
-
Bioactivity : Related dipeptides have demonstrated various biological effects. For instance, derivatives of the Leu-Val dipeptide have been synthesized and shown to possess antimicrobial and antimalarial properties.[13]
-
Antioxidant Properties : Dipeptides containing certain amino acids are known to have potent antioxidant activity by scavenging free radicals or chelating metal ions.[2] The potential for Val-Ile in this regard warrants further investigation.
-
Drug Development : As stable, absorbable molecules, dipeptides serve as scaffolds in peptidomimetic drug design. Understanding the structure and properties of Val-Ile is essential for its potential use in such applications.
References
- 1. Human Metabolome Database: Showing metabocard for Valylisoleucine (HMDB0029130) [hmdb.ca]
- 2. Biological Functions of Antioxidant Dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Val-Ile | C11H22N2O3 | CID 7010532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ile-Val | C11H22N2O3 | CID 449407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ch27 pKa and pI values [chem.ucalgary.ca]
- 6. CAS 41017-96-3: L-Isoleucyl-L-valine | CymitQuimica [cymitquimica.com]
- 7. Valine - Wikipedia [en.wikipedia.org]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. bachem.com [bachem.com]
- 11. LESSONS IN DE NOVO PEPTIDE SEQUENCING BY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 12. google.com [google.com]
- 13. Novel Leu-Val Based Dipeptide as Antimicrobial and Antimalarial Agents: Synthesis and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
